cIAP1-IN-D19-14 -

cIAP1-IN-D19-14

Catalog Number: EVT-1534542
CAS Number:
Molecular Formula: C22H23N5O2S2
Molecular Weight: 453.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
cIAP1-IN-D19-14 is an inhibitor of E3 ligase activity of cIAP1 which antagonizes c-MYC by stabilizing MAD1 protein in cells.
Overview

cIAP1-IN-D19-14, commonly referred to as D19-14, is a small-molecule inhibitor targeting the cellular inhibitor of apoptosis protein 1 (cIAP1). This compound has been identified as a promising agent in cancer therapy, particularly for its role in modulating the activity of c-MYC, a transcription factor implicated in numerous cancers. The development of D19-14 stems from earlier research on D19, which demonstrated its ability to inhibit the E3 ubiquitin ligase activity of cIAP1, thus stabilizing MAD1, a key antagonist of c-MYC.

Source

The initial discovery of D19 was part of a high-throughput screening process aimed at identifying inhibitors of cIAP1's ubiquitination activity. Subsequent studies have indicated that D19-14 is an improved analog that enhances the efficacy against c-MYC by promoting its degradation in cellular models and xenograft models .

Classification

D19-14 is classified as a small-molecule inhibitor and belongs to the category of E3 ubiquitin ligase inhibitors. Its primary mechanism involves blocking the activity of cIAP1, which is crucial for regulating protein stability and degradation within cancerous cells.

Synthesis Analysis

The synthesis of D19-14 involves chemical modifications to the original D19 compound to enhance its potency and selectivity against cIAP1. While specific synthetic pathways are not detailed in the literature reviewed, it generally includes:

  • Chemical Modification: Altering functional groups on the D19 scaffold to improve binding affinity and biological activity.
  • Purification: Employing chromatographic techniques to isolate the desired compound from reaction mixtures.

The synthesis process must ensure high purity and yield to facilitate subsequent biological testing.

Molecular Structure Analysis

D19-14's molecular structure is characterized by its interaction with the RING domain of cIAP1. This interaction is critical for inhibiting E3 ligase activity. The specific structural features that contribute to its efficacy include:

  • Binding Affinity: D19-14 binds effectively to the RING domain, disrupting normal interactions with E2 ubiquitin-conjugating enzymes.
  • Structural Data: While detailed crystallographic data may not be publicly available, studies indicate that modifications in D19-14 enhance its binding dynamics compared to its predecessor.
Chemical Reactions Analysis

D19-14 primarily functions through inhibition rather than traditional chemical reactions. The key reactions involved include:

  • Inhibition of Ubiquitination: D19-14 prevents the ubiquitination of target proteins like MAD1 by cIAP1, leading to increased stability of MAD1 and decreased levels of c-MYC.
  • Alteration of Protein Dynamics: The presence of D19-14 affects the dynamics between cIAP1 and E2 enzymes, stabilizing their interaction under certain conditions .
Mechanism of Action

The mechanism by which D19-14 exerts its effects involves several steps:

  1. Binding: D19-14 binds to the RING domain of cIAP1.
  2. Inhibition of E3 Ligase Activity: This binding inhibits the transfer of ubiquitin from E2 enzymes to substrates, disrupting normal protein degradation pathways.
  3. Stabilization of MAD1: As a result, MAD1 is stabilized, preventing its degradation and allowing it to antagonize c-MYC effectively.
  4. Degradation of c-MYC: Ultimately, this leads to reduced levels of c-MYC in cells, which is beneficial in combating tumors driven by this oncogene .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility are not extensively documented in available literature, some relevant characteristics can be inferred:

  • Solubility: As a small-molecule compound, D19-14 is expected to exhibit reasonable solubility in organic solvents typically used in biological assays.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Further studies would be necessary to characterize these properties comprehensively.

Applications

D19-14 has several significant applications in scientific research and potential therapeutic contexts:

  • Cancer Research: It serves as a tool compound for studying the role of cIAP1 in cancer biology and the regulation of c-MYC.
  • Therapeutic Development: Given its ability to modulate protein degradation pathways, D19-14 offers potential as a therapeutic agent for cancers where c-MYC plays a pivotal role.
  • Biological Assays: The compound can be utilized in assays designed to measure E3 ligase activity or ubiquitination processes in cellular systems.
Introduction to cIAP1 and Its Role in Oncogenic Pathways

Overview of cIAP1 as an E3 Ubiquitin Ligase in Cellular Homeostasis

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), encoded by the BIRC2 gene, is a multidomain E3 ubiquitin ligase that orchestrates critical cellular processes through ubiquitination-dependent signaling. Its structure comprises three N-terminal baculoviral IAP repeat (BIR) domains that facilitate protein-protein interactions, a central caspase activation and recruitment domain (CARD), and a C-terminal RING domain conferring E3 ubiquitin ligase activity [2] [8]. The BIR1 domain specifically interacts with the TRAF2 adaptor protein, enabling cIAP1 recruitment to TNFR superfamily complexes where it catalyzes K63-linked polyubiquitination of RIP1—a modification essential for NF-κB activation and pro-survival signaling [6] [8]. This ubiquitin ligase function positions cIAP1 as a master regulator of cellular homeostasis, modulating innate immunity, inflammation, and stress responses by controlling signal transduction dynamics [2].

Table 1: Structural and Functional Domains of cIAP1

DomainStructureBinding PartnersFunctional Role
BIR1 (aa 1-85)3 α-helices/4 β-sheets; Zn²⁺ bindingTRAF2 (asymmetric recruitment)Complex assembly with TNFR superfamily
BIR2/BIR3Hydrophobic IBM pocketCaspases, SMAC, NIKSubstrate recruitment; apoptotic regulation
UBA domainUbiquitin-binding foldUbiquitin-charged E2 enzymesDetermines ubiquitination topology
RING domainZinc-coordinating foldE2 ubiquitin-conjugating enzymesCatalyzes substrate ubiquitination

Constitutively active in malignancies, cIAP1 maintains persistent RIP1 ubiquitination, enabling formation of prosurvival complexes with TAK1 kinase. This drives cancer cell survival independently of external stimuli [6]. The E3 ligase activity also targets tumor suppressors; for example, cIAP1 mediates ubiquitination and proteasomal degradation of CHOP during ER stress, blunting apoptosis in pancreatic β-cells [3]. This enzymatic versatility underpins cIAP1’s role as a molecular switch governing cellular adaptation to microenvironmental stressors—a function co-opted in oncogenesis.

cIAP1’s Dual Role in Apoptosis Regulation and Oncogenic Signaling

cIAP1 exhibits paradoxical functionality in cell survival and death pathways. As a negative apoptosis regulator, it sequesters SMAC/DIABLO and promotes caspase ubiquitination, indirectly inhibiting cell death [2] [5]. Simultaneously, it exerts context-dependent control over NF-κB signaling:

  • Pro-survival Canonical NF-κB: cIAP1/TRAF2 complexes catalyze K63-linked ubiquitination of RIP1 in TNFR complex I, activating TAK1 and IKK-mediated RelA/p65 nuclear translocation [2] [6].
  • Anti-survival Non-canonical NF-κB: cIAP1 constitutively ubiquitinates NIK (NF-κB inducing kinase) with TRAF2/TRAF3, targeting it for proteasomal degradation and suppressing p100 processing to p52 [5].

In malignancies, this duality manifests as tissue-specific oncogenic mechanisms. cIAP1 overexpression (e.g., via 11q21-23 amplification in hepatocellular carcinoma) promotes tumorigenesis by enhancing survival signaling and inhibiting caspase activation [5]. Conversely, BIRC2 loss-of-function mutations in splenic marginal zone lymphoma cause NIK accumulation and constitutive non-canonical NF-κB activation—equally oncogenic through distinct mechanisms [5]. Nuclear cIAP1 further drives oncogenesis by binding E2F1 and enhancing transcription of cell cycle genes (CCNE, CCNA), directly linking ubiquitination to proliferation control [4].

Table 2: Dual Oncogenic/Tumor-Suppressive Roles of cIAP1

Molecular ContextPrimary MechanismDownstream EffectCancer Association
Overexpression/AmplificationRIP1 K63-ubiquitination → TAK1 activationEnhanced canonical NF-κB; Apoptosis resistanceHepatocellular carcinoma, breast cancer
Loss-of-function mutationsImpaired NIK degradation → p52 accumulationConstitutive non-canonical NF-κBSplenic marginal zone lymphoma
Nuclear translocationE2F1 binding and co-activationCyclin E/A overexpression; S-phase progressionCervical cancer, head/neck SCC

Rationale for Targeting cIAP1 in c-MYC-Driven Cancers

The oncoprotein c-MYC transcriptionally reprograms metabolism, proliferation, and survival pathways in diverse cancers. cIAP1 intersects with c-MYC-driven tumorigenesis through multiple synthetic lethal mechanisms:

  • Co-amplification and Cooperative Signaling: Chromosome 11q21-23 amplification harboring BIRC2 frequently coincides with MYC amplification in hepatocarcinoma and breast cancer models. cIAP1 stabilizes c-MYC indirectly by suppressing c-MYC-induced apoptosis via NF-κB activation, enabling tumor progression [5].
  • Transcriptional Synergy: Nuclear cIAP1 enhances E2F1-mediated transcription of CCNE and CCNA, genes directly activated by c-MYC. This creates feed-forward loops accelerating G1/S transition—a vulnerability in c-MYC-overexpressing cells [4].
  • ER Stress Sensitization: c-MYC overexpression induces ER stress and CHOP accumulation. cIAP1 degradation of CHOP normally buffers this stress; inhibition unleashes CHOP-mediated apoptosis specifically in c-MYC-high cells [3].

Pharmacological cIAP1 antagonists (e.g., D19-14) exploit these dependencies. Structural studies reveal that D19-14 binds the BIR3 domain IBM pocket (Ki < 5 nM), inducing cIAP1 autoubiquitination and proteasomal degradation [1] [7]. This eliminates both cytoplasmic and nuclear cIAP1 functions:

  • Cytoplasmic: RIP1 deubiquitination shifts TNFα signaling from NF-κB activation to caspase-8-dependent apoptosis [6].
  • Nuclear: Loss of E2F1 coactivation downregulates cyclin E/A, inducing S-phase arrest [4].

Table 3: Therapeutic Implications of cIAP1 Inhibition in c-MYC-Driven Cancers

c-MYC-Driven VulnerabilitycIAP1 Inhibition MechanismTherapeutic Outcome
ER stress sensitizationImpaired CHOP degradationCHOP stabilization → Bim activation → apoptosis
Replicative stressCyclin E/A downregulationS-phase arrest; DNA damage accumulation
Apoptosis primingRIP1 deubiquitination → caspase-8 activationTNFα-dependent extrinsic apoptosis
Metabolic stressDisrupted NF-κB survival signalingLoss of redox homeostasis

D19-14 exemplifies structurally optimized cIAP1 antagonists (C22H23N5O2S2; MW 477.58 g/mol) that exploit these vulnerabilities. Its bivalent design enables high-affinity BIR2/BIR3 engagement, triggering rapid cIAP1 auto-ubiquitination while sparing XIAP, enhancing therapeutic specificity [7].

Properties

Product Name

cIAP1-IN-D19-14

IUPAC Name

(E)-2-((2-(5-Methoxy-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-yl)hydrazineylidene)methyl)benzo[b]thiophen-3-ol

Molecular Formula

C22H23N5O2S2

Molecular Weight

453.58

InChI

InChI=1S/C22H23N5O2S2/c1-26-7-9-27(10-8-26)16-12-19-15(11-17(16)29-2)24-22(31-19)25-23-13-20-21(28)14-5-3-4-6-18(14)30-20/h3-6,11-13,28H,7-10H2,1-2H3,(H,24,25)/b23-13+

InChI Key

NITKUVWJKRQJEK-YDZHTSKRSA-N

SMILES

OC1=C(/C=N/NC2=NC3=CC(OC)=C(N4CCN(C)CC4)C=C3S2)SC5=CC=CC=C51

Solubility

Soluble in DMSO

Synonyms

cIAP1-IN-D19-14; cIAP1 IN D19 14; cIAP1IND1914

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.